molecular formula C14H20BrNO2 B8199322 tert-Butyl 2-bromo-3-methylbenzyl(methyl)carbamate

tert-Butyl 2-bromo-3-methylbenzyl(methyl)carbamate

Cat. No.: B8199322
M. Wt: 314.22 g/mol
InChI Key: ZYCGRBVERJCWQV-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-3-methylbenzyl(methyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a bromine atom, and a methyl group attached to a benzyl(methyl)carbamate structure, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-3-methylbenzyl(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can also enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed:

    Substitution: Formation of substituted benzyl carbamates.

    Oxidation: Formation of carboxylic acid derivatives.

    Hydrolysis: Formation of amines and tert-butyl alcohol.

Scientific Research Applications

Chemistry: tert-Butyl 2-bromo-3-methylbenzyl(methyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines, allowing for selective reactions to occur at other functional groups .

Biology and Medicine: In biological research, this compound can be used to modify peptides and proteins, aiding in the study of enzyme mechanisms and protein interactions. It is also explored for its potential use in drug development .

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its role as a versatile intermediate makes it valuable in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-3-methylbenzyl(methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-bromo-3-methylbenzyl(methyl)carbamate is unique due to the presence of the bromine atom and the methyl group on the benzyl ring. These substituents provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis. The combination of the tert-butyl carbamate protecting group with the bromine and methyl substituents enhances its utility in complex synthetic routes.

Properties

IUPAC Name

tert-butyl N-[(2-bromo-3-methylphenyl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10-7-6-8-11(12(10)15)9-16(5)13(17)18-14(2,3)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCGRBVERJCWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN(C)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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